2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- is an organic compound with the molecular formula C7H16O2S It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by a 1-methyl-2-(methylthio)ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- typically involves the reaction of 2-propanol with 1-methyl-2-(methylthio)ethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or thiols.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler alcohols and thiols.
Substitution: Various substituted ethers and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other proteins, potentially modulating their activity. The pathways involved in these interactions are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Similar in structure but with a methoxy group instead of a methylthio group.
2-Methyl-1-propanol: A simpler alcohol with a similar backbone but lacking the ether and thioether functionalities.
Uniqueness
2-Propanol, 1-(1-methyl-2-(methylthio)ethoxy)- is unique due to the presence of both ether and thioether functionalities. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. Its ability to undergo various chemical reactions and interact with biological molecules further distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
72187-34-9 |
---|---|
Molekularformel |
C7H16O2S |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C7H16O2S/c1-6(8)4-9-7(2)5-10-3/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
WYHWTENYOVYBQX-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@@H](CO[C@H](C)CSC)O |
Kanonische SMILES |
CC(COC(C)CSC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.